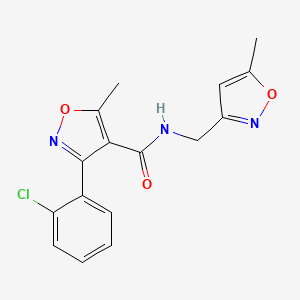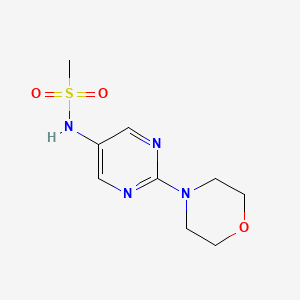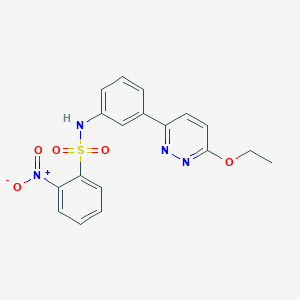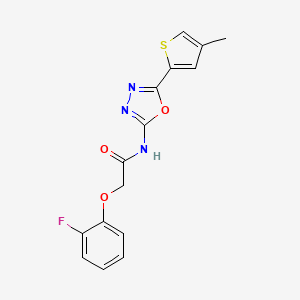
3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide involves complex processes. For example, Martins et al. (2002) described a one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amine or pyrazole (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this class has been a subject of extensive research. Jezierska et al. (2003) conducted experimental and theoretical structural studies on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to our subject, providing insights into its molecular parameters and quantum molecular similarity investigations (Jezierska et al., 2003).
Chemical Reactions and Properties
Yu et al. (2009) explored chemical reactions involving isoxazole derivatives, specifically detailing the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which is relevant to understanding the chemical behavior of our compound (Yu et al., 2009).
Physical Properties Analysis
Research on compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide reveals intriguing physical properties. For instance, studies by McLaughlin et al. (2016) on a closely related compound provide insights into its crystalline structure, chromatographic, spectroscopic, and mass spectrometric properties (McLaughlin et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of this compound requires delving into research on related chemical structures. For example, the work of Kumarasinghe et al. (2009) on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provides insights into the chemical properties and structure determination of similar compounds (Kumarasinghe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
- The compound demonstrates potential as a key intermediate in chemical syntheses. For instance, its structure relates closely to compounds involved in rearrangements to form quinazolinediones, which are significant in various organic transformations (Azizian et al., 2000).
Potential Antitumor Activity
- Certain structurally similar compounds to 3-(2-Chlorophenyl)-5-Methyl-N-((5-Methylisoxazol-3-Yl)methyl)Isoxazole-4-Carboxamide have been explored for their antitumor properties, indicating potential research avenues for this compound in cancer treatment (Stevens et al., 1984).
Novel Drug Synthesis
- This compound's structure bears similarity to those used in novel drug synthesis, such as in the creation of carboxamide derivatives with potential therapeutic applications (Martins et al., 2002).
Medicinal Chemistry and Drug Design
- Compounds with a similar structure have been used in the development of novel medicinal compounds, particularly in the field of drug design and discovery, suggesting a potential role for this compound in similar applications (Pasunooti et al., 2015).
Insecticidal and Herbicidal Applications
- Structurally related compounds have shown insecticidal and herbicidal properties, indicating potential for this compound in agricultural applications (Yu et al., 2009).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-9-7-11(19-22-9)8-18-16(21)14-10(2)23-20-15(14)12-5-3-4-6-13(12)17/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDDSZOBUFSPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)


![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
